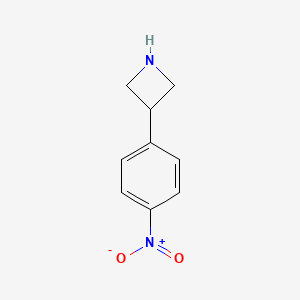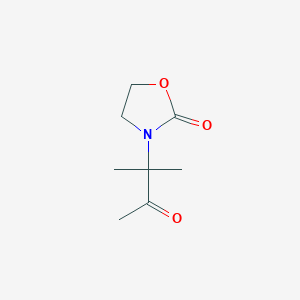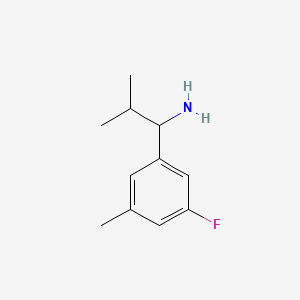
(S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol is an organic compound with a chiral center, making it optically active
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol typically involves the following steps:
Starting Material: The synthesis begins with 2-methylphenol.
Hydroxylation: The hydroxylation of 2-methylphenol is carried out using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst.
Amination: The hydroxylated product is then subjected to amination using an amine source like ammonia or an amine derivative under controlled conditions to introduce the amino group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts for chiral resolution is also explored to make the process more environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to convert the hydroxyl group to a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Methoxy derivatives.
Substitution: Alkylated amino derivatives.
Aplicaciones Científicas De Investigación
(S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol: The enantiomer of the compound with similar chemical properties but different biological activity.
5-(1-Amino-2-hydroxyethyl)-2-methylphenol: The racemic mixture containing both (S) and ® enantiomers.
2-Methylphenol: The parent compound without the amino and hydroxyl groups.
Uniqueness
(S)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol is unique due to its chiral nature, which imparts specific biological activity that is distinct from its racemic mixture or other enantiomers. Its specific interactions with molecular targets make it a valuable compound in medicinal chemistry and biochemical research.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
5-[(1S)-1-amino-2-hydroxyethyl]-2-methylphenol |
InChI |
InChI=1S/C9H13NO2/c1-6-2-3-7(4-9(6)12)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m1/s1 |
Clave InChI |
ZGOOXMPUXRCYQU-MRVPVSSYSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[C@@H](CO)N)O |
SMILES canónico |
CC1=C(C=C(C=C1)C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




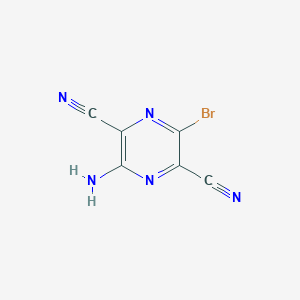
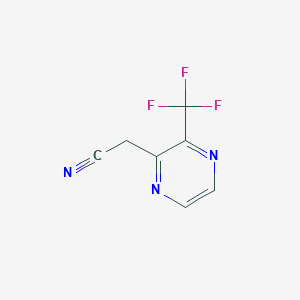

![4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B15223988.png)




